Structure Elucidation of (6,7-dihydro-1H-dioxino[2,3-f]benzimidazol-2-yl)methanol: An Integrated Spectroscopic Approach
Structure Elucidation of (6,7-dihydro-1H-dioxino[2,3-f]benzimidazol-2-yl)methanol: An Integrated Spectroscopic Approach
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Abstract: The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. Trivial errors in structural assignment can lead to the catastrophic failure of research programs, loss of intellectual property, and significant safety risks. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of the novel heterocyclic scaffold, (6,7-dihydro-1H-dioxino[2,3-f]benzimidazol-2-yl)methanol. We will move beyond a simple recitation of techniques, instead focusing on the causality behind the analytical strategy—demonstrating how a sequence of orthogonal, self-validating experiments leads to an irrefutable structural assignment. This document is intended for researchers, medicinal chemists, and analytical scientists who require a robust framework for characterizing complex N-heterocyclic compounds.
The Strategic Imperative: Why Structure Matters
The target molecule, (6,7-dihydro-1H-dioxino[2,3-f]benzimidazol-2-yl)methanol, is a composite scaffold featuring three key pharmacophoric elements: a benzimidazole core, a fused dihydro-1,4-dioxin ring, and a primary alcohol substituent. Benzimidazoles are privileged structures in medicinal chemistry, known for a wide array of biological activities.[1] The fused dioxino ring constrains the geometry of the benzene portion, potentially influencing receptor binding, while the methanol group offers a vector for further chemical modification or a key hydrogen bonding interaction.
Given this complexity, any ambiguity—such as the precise regiochemistry of the dioxino fusion or the position of the methanol substituent—would render biological and structure-activity relationship (SAR) data meaningless. Our approach, therefore, is not a mere checklist of experiments but a logical progression designed to systematically remove all structural uncertainty.
The Elucidation Workflow: A Self-Validating System
A robust structural elucidation campaign relies on the convergence of data from multiple, independent analytical techniques. Each step should not only provide new information but also corroborate the findings of the previous one. The causality is critical: we begin with gross molecular properties and progressively refine our understanding down to the specific connectivity and stereochemistry of the atoms.
Our strategy is a multi-tiered approach, ensuring that by the end of the workflow, the proposed structure is the only one that fits all observed data.
Figure 1: The Integrated Structure Elucidation Workflow.
Foundational Analysis: Molecular Formula and Functional Groups
Before attempting to assemble the molecular puzzle, we must first identify and count all the pieces. This involves determining the exact molecular formula and confirming the presence of the expected functional groups.
High-Resolution Mass Spectrometry (HRMS)
Causality: The first and most critical piece of data is the molecule's exact mass. Low-resolution MS provides only the nominal mass, which can correspond to numerous elemental compositions. HRMS, with its high mass accuracy (typically < 5 ppm), provides a shortlist of possible molecular formulas, often a single unambiguous one for a molecule of this size. This is the foundational hypothesis upon which all subsequent analysis is built.
Expected Data: For (6,7-dihydro-1H-dioxino[2,3-f]benzimidazol-2-yl)methanol (C₁₀H₁₀N₂O₃), the expected data from electrospray ionization (ESI) in positive mode would be the protonated molecule [M+H]⁺.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Exact Mass (M) | 206.0691 g/mol |
| Observed Ion [M+H]⁺ | 207.0764 m/z |
| Calculated [M+H]⁺ | 207.0764 m/z |
| Mass Accuracy | < 5 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid, non-destructive technique that acts as a crucial "sanity check."[2] It confirms the presence of key functional groups predicted by the molecular formula and the expected synthesis pathway. The absence of an expected peak (e.g., the O-H stretch) or the presence of an unexpected one (e.g., a C=O stretch from a starting material) immediately flags a potential issue with the sample's identity or purity.[3]
Expected Data: The FTIR spectrum provides a characteristic fingerprint of the molecule's covalent bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3200 (broad) | O-H stretch | Alcohol | Confirms the presence of the methanol hydroxyl group. |
| 3200 - 3000 (broad) | N-H stretch | Benzimidazole | Confirms the N-H of the imidazole ring. |
| 3100 - 3000 | C-H stretch | Aromatic | Indicates the aromatic C-H bonds. |
| 2950 - 2850 | C-H stretch | Aliphatic | Corresponds to the -CH₂- groups in the dioxino ring and the methanol. |
| 1620 - 1580 | C=N / C=C stretch | Benzimidazole | Characteristic stretches of the heterocyclic and aromatic rings. |
| 1250 - 1050 | C-O stretch | Ether / Alcohol | Strong bands indicating the C-O bonds of the dioxino ring and the alcohol. |
Core Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.[4] Our strategy uses a combination of 1D and 2D NMR experiments to build the structure piece by piece. All spectra are typically recorded in a solvent like DMSO-d₆, which is capable of dissolving the polar compound and exchanging with the labile O-H and N-H protons.
¹H and ¹³C NMR: The Initial Blueprint
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¹H NMR: Provides a census of all proton environments. We expect distinct signals for the aromatic protons, the two diastereotopic -OCH₂- groups of the dihydrodioxino ring, the -CH₂OH group, and the exchangeable N-H and O-H protons.
-
¹³C NMR with DEPT-135: Provides a census of all carbon environments. The DEPT-135 experiment is critical as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, leaving quaternary carbons absent. This allows for an unambiguous count of each carbon type.
2D NMR: Connecting the Dots
While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[5]
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. We would expect to see correlations between the adjacent protons on the aromatic ring and, crucially, between the geminal protons within each CH₂ group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH coupling). It is the most reliable way to assign the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire molecular skeleton.[6] It reveals correlations between protons and carbons over 2 to 3 bonds (²JCH and ³JCH). This allows us to bridge quaternary carbons and connect disparate spin systems.
The following diagram illustrates the most critical HMBC correlations required to confirm the structure of (6,7-dihydro-1H-dioxino[2,3-f]benzimidazol-2-yl)methanol.
Figure 2: Key HMBC correlations for structural confirmation.
Interpretation of Key HMBC Correlations:
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CH₂OH → C2: A correlation from the methylene protons of the alcohol to the C2 carbon of the benzimidazole ring is essential to place the substituent correctly.
-
H5 → C3a & C9a: Correlations from the aromatic proton H5 to the two bridgehead carbons (C3a and C9a) confirm the fusion of the benzene ring to the imidazole and dioxino rings, respectively.
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H8 → C7a & C5a: Similarly, correlations from the other aromatic proton H8 confirm its position relative to the imidazole and dioxino bridgehead carbons.
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H6/H7 → C5a/C9a: Correlations from the aliphatic protons of the dioxino ring to the aromatic quaternary carbons C5a and C9a definitively establish the regiochemistry of the dioxino-benzene fusion.
Summary of (Hypothetical) NMR Data
The following table summarizes the expected, fully assigned NMR data for the target compound in DMSO-d₆.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations (from ¹H to ¹³C) |
| 2 | ~152.5 | - | - | - | - |
| 3a | ~138.0 | - | - | - | - |
| 5 | ~112.0 | ~7.30 | s | 1H | C3a, C9a, C8 |
| 5a | ~142.0 | - | - | - | - |
| 6 | ~65.0 | ~4.35 | m | 2H | C5a, C7 |
| 7 | ~64.8 | ~4.30 | m | 2H | C9a, C6 |
| 7a | ~133.0 | - | - | - | - |
| 8 | ~110.0 | ~7.25 | s | 1H | C7a, C5a, C5 |
| 9a | ~141.5 | - | - | - | - |
| CH₂OH | ~58.0 | ~4.80 | d | 2H | C2 |
| OH | - | ~5.50 | t | 1H | - |
| NH | - | ~12.50 | br s | 1H | C2, C3a, C7a |
Absolute Confirmation: Single-Crystal X-ray Crystallography
Causality: While the combined NMR evidence provides an exceptionally strong and self-consistent argument for the proposed structure, it remains an interpretation of data in solution. Single-crystal X-ray crystallography provides direct, unambiguous evidence of the atomic arrangement in the solid state.[7] It is the "gold standard" for structure proof, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[8]
Methodology: The primary challenge is not the analysis but the preparation of a suitable, diffraction-quality single crystal. This often requires extensive screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Once a crystal is obtained, it is mounted and exposed to a collimated X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined.[8] The resulting structure would be expected to confirm the connectivity established by NMR and reveal the solid-state conformation of the dihydrodioxino ring (likely a half-chair).
Conclusion: A Self-Validating Structural Proof
The structure of (6,7-dihydro-1H-dioxino[2,3-f]benzimidazol-2-yl)methanol is elucidated not by a single experiment, but by a logical and systematic workflow where each piece of data validates the last.
-
HRMS provides the elemental formula.
-
FTIR confirms the expected functional groups consistent with that formula.
-
1D and 2D NMR piece together the atomic skeleton, establishing the exact connectivity and confirming the proposed regiochemistry.
-
X-ray Crystallography provides the ultimate, irrefutable 3D structure in the solid state.
By following this integrated and causality-driven approach, researchers can have the highest degree of confidence in their structural assignments, ensuring the integrity and success of their scientific programs.
Detailed Experimental Protocols
These are generalized protocols and should be adapted to available instrumentation and sample properties.
7.1 High-Resolution Mass Spectrometry (HRMS)
-
Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into an ESI-equipped Orbitrap or TOF mass spectrometer.
-
Acquire data in positive ion mode over a mass range of 100-500 m/z.
-
Perform data analysis using the instrument's software to determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass calculated for the C₁₀H₁₁N₂O₃⁺ formula.
7.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Ensure the diamond ATR (Attenuated Total Reflectance) crystal is clean by wiping with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Process the spectrum to identify key absorption bands.
7.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} broadband-decoupled spectrum.
-
Acquire a DEPT-135 spectrum.
-
Acquire 2D spectra: gradient-selected COSY, HSQC, and HMBC. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
7.4 Single-Crystal X-ray Crystallography
-
Screen for suitable single crystals by dissolving the compound to near-saturation in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone) and allowing for slow evaporation at room temperature.
-
Identify a well-formed, defect-free crystal under a microscope.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen.
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Perform data collection at low temperature (e.g., 100 K) using Mo or Cu Kα radiation.
-
Process the diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data until convergence is reached.
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